Mordant Yellow 66
Description
Historical Context and Evolution of Synthetic Mordant Dyes
The landscape of synthetic colorants was significantly reshaped by the discovery of diazo compounds by Peter Griess in 1858, marking the beginning of the azo dye era. This pivotal development led to the creation of a vast spectrum of synthetic dyes, fundamentally altering industrial dyeing processes. Mordant dyes, a category distinguished by their requirement for a mordant—typically a metal salt—to achieve fixation onto fibers, possess a long historical lineage. The evolution towards synthetic mordant dyes, including those producing yellow hues, was driven by the scientific pursuit of colorants exhibiting superior properties such as enhanced lightfastness, improved wash fastness, and greater affinity for diverse textile substrates. Mordant Yellow 66, identified as a single azo class dye, represents a product of this ongoing innovation in synthetic dye chemistry. worlddyevariety.com
Structural Classification and Significance of Monoazo Chromophores in Applied Chemistry
This compound is structurally classified as a single azo dye, characterized by the presence of a single azo group (-N=N-) connecting two aromatic ring systems. worlddyevariety.com This monoazo chromophore is a foundational structural element responsible for the coloristic properties of a wide array of synthetic dyes. The synthesis of this compound typically involves the diazotization of 3-aminobenzenesulfonic acid, followed by an azo coupling reaction with 2-hydroxybenzoic acid (salicylic acid). worlddyevariety.comdyestuffintermediates.com This process yields a molecule where the azo linkage connects a sulfonated phenyl moiety to a salicylic (B10762653) acid derivative. The sulfonic acid group (-SO₃⁻Na⁺) is critical for imparting water solubility to the dye and also plays a significant role in its ability to form coordination complexes with metal ions, a hallmark of mordant dyes. worlddyevariety.com The salicylic acid component, featuring hydroxyl and carboxylate functionalities, further facilitates metal complexation, which is essential for the mordanting process and contributes to the dye's fastness properties on fibers such as wool and silk. worlddyevariety.com The significance of monoazo chromophores in applied chemistry stems from their versatility, the tunability of their color characteristics through chemical modifications, and their relatively straightforward synthesis, making them economically viable for large-scale industrial applications, particularly in the textile industry.
Current Research Trajectories and Future Directions for this compound Systems
Data Tables
Table 1: Chemical Identification and Properties of this compound
| Property | Value | Source |
| Common Name | C.I. This compound | worlddyevariety.com |
| C.I. Number | 14005 | worlddyevariety.comguidechem.com |
| CAS Registry Number | 6408-35-1 | worlddyevariety.comguidechem.comlookchem.coma2bchem.com |
| Molecular Formula | C₁₃H₈N₂Na₂O₆S | worlddyevariety.coma2bchem.comocheminc.com |
| Molecular Weight | 366.26 g/mol | worlddyevariety.com |
| Appearance | Dark yellow | worlddyevariety.com |
| Solubility | Soluble in water (green light yellow), slightly soluble in ethanol | worlddyevariety.com |
| Structural Classification | Single azo class | worlddyevariety.com |
Table 2: Synthesis Pathway of this compound
| Step | Reactants | Reaction Type | Notes | Source |
| Diazotization | 3-Aminobenzenesulfonic acid | Diazotization | Reaction with nitrous acid under acidic conditions to form a diazonium salt. | worlddyevariety.comdyestuffintermediates.com |
| Coupling | Diazonium salt + 2-Hydroxybenzoic acid (Salicylic Acid) | Azo Coupling | Coupling reaction under alkaline conditions. | worlddyevariety.comdyestuffintermediates.com |
Table 3: Applications of this compound
| Application Area | Specific Use | Key Properties Leveraged | Source |
| Textile Industry | Dyeing of fibers, particularly wool and silk. | Color properties, ability to form metal complexes (mordanting), water solubility. | worlddyevariety.com |
Compound List
this compound
3-Aminobenzenesulfonic acid
2-Hydroxybenzoic acid (Salicylic acid)
Azo compounds
Monoazo chromophores
Mordant dyes
Synthetic dyes
C.I. 14005
Chrome Yellow G
Mordant Yellow 3GS
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H8N2Na2O6S |
|---|---|
Molecular Weight |
366.26 g/mol |
IUPAC Name |
disodium;3-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI Key |
LHSGMJRHVYNSFL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Chemistry and Structural Characterization of Mordant Yellow 66
Optimized Synthetic Pathways for Mordant Yellow 66 and its Analogues
The synthesis of azo dyes like this compound relies on a two-step process: diazotization of an aromatic amine and subsequent azo coupling with an electron-rich aromatic compound.
Diazotization-Coupling Reaction Mechanisms and Process Parameters
The synthesis of this compound begins with the diazotization of 3-aminobenzenesulfonic acid. This process involves reacting the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) worlddyevariety.commdpi.comrsc.orgekb.eg. The low temperature is crucial to prevent the decomposition of the highly reactive diazonium salt intermediate mdpi.comekb.eg. The acidic medium is necessary to facilitate the formation of the diazonium ion and to suppress premature coupling mdpi.com.
The general mechanism involves the protonation of the amine, followed by reaction with nitrous acid (formed in situ from NaNO₂ and HCl) to yield the diazonium salt.
Following diazotization, the diazonium salt undergoes an azo coupling reaction with 2-hydroxybenzoic acid (salicylic acid) worlddyevariety.com. This coupling typically occurs under mildly alkaline conditions, where the coupling component is deprotonated, increasing its nucleophilicity and facilitating electrophilic aromatic substitution by the diazonium ion beilstein-journals.org. The reaction parameters, such as pH, temperature, and reactant concentration, are optimized to maximize yield and purity. For instance, coupling reactions involving phenols are often carried out in alkaline conditions to form the phenolate (B1203915) ion, which is more reactive beilstein-journals.org. However, highly alkaline conditions can lead to diazonium salt decomposition beilstein-journals.org.
Development of Green Chemistry Methodologies for Azo Dye Synthesis
While traditional azo dye synthesis methods often involve harsh chemicals and generate significant waste, research into greener methodologies is ongoing. These approaches aim to reduce environmental impact by using alternative solvents, catalysts, and energy sources, or by employing solvent-free techniques.
Examples of green chemistry principles applied to azo dye synthesis include:
Solvent-free synthesis: Mechanochemical methods using ball milling can synthesize azo dyes without the need for solvents or metal catalysts, offering a more environmentally benign route rsc.orgresearchgate.net.
Catalysis: The use of solid acid catalysts, such as nano BF₃·SiO₂, can facilitate diazo coupling reactions under solvent-free conditions at room temperature, offering a greener alternative to liquid acids tandfonline.com.
Microwave-assisted synthesis: Microwave irradiation can accelerate azo dye synthesis, reducing reaction times and energy consumption nih.gov.
Water as a solvent: Utilizing water as a solvent, where feasible, aligns with green chemistry principles due to its low toxicity and environmental impact sustainability-directory.com.
These advancements aim to improve the sustainability of azo dye production without compromising efficiency or product quality.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Once synthesized, the structure of this compound is confirmed using a suite of spectroscopic and analytical techniques.
High-Resolution Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are invaluable for identifying functional groups and providing a molecular fingerprint for this compound. The characteristic azo group (-N=N-) typically exhibits a stretching vibration in the IR spectrum in the range of 1400-1600 cm⁻¹ jobrs.edu.iqscienceworldjournal.orgacs.orgbas.bg. Other expected functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and aromatic C-H and C=C bonds, also show characteristic absorption bands. For example, O-H stretching vibrations often appear as broad bands around 3200-3600 cm⁻¹, while C=C stretching in aromatic rings is observed in the 1450-1600 cm⁻¹ region jobrs.edu.iqscienceworldjournal.org. Raman spectroscopy can complement IR data, particularly for symmetric vibrations that may be weak in IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the molecule. ¹H NMR spectra reveal the number and types of hydrogen atoms, their chemical environment, and their connectivity through coupling patterns. For azo dyes, aromatic protons typically resonate in the δ 7.0-8.5 ppm range jobrs.edu.iq. The presence of hydroxyl and carboxyl groups would also contribute characteristic signals, often at higher chemical shifts due to their acidic nature jobrs.edu.iqguidechem.comresearchgate.net. ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, with aromatic carbons appearing in the δ 110-170 ppm range, and carbonyl carbons appearing at higher chemical shifts (e.g., >160 ppm) oregonstate.edu. The specific chemical shifts and coupling constants obtained from ¹H and ¹³C NMR spectra, along with 2D NMR techniques (like COSY, HSQC, HMBC), allow for definitive structural assignment and confirmation of the proposed structure of this compound digitellinc.comrsc.org.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and providing insights into its fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for azo dyes, often yielding a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the molecular weight of the compound upce.cznih.gov. For this compound, with a molecular formula of C₁₃H₈N₂Na₂O₆S, the calculated molecular weight is approximately 366.26 g/mol worlddyevariety.comaablocks.com. Fragmentation patterns, obtained through techniques like Collision-Induced Dissociation (CID), can help confirm structural features by breaking down the molecule into characteristic fragment ions upce.czchim.lu. These fragments can arise from the cleavage of specific bonds within the azo dye structure, providing further evidence for its identity.
Coordination Chemistry of Mordant Yellow 66 with Metal Ions
Influence of Solution Chemistry on Complex Formation Equilibrium
The equilibrium of complex formation between Mordant Yellow 66 and metal ions is governed by a dynamic balance of various chemical factors. Solution chemistry parameters, such as pH, ionic strength, and the solvent medium, play pivotal roles in dictating the speciation of both the dye and the metal ion, thereby affecting the thermodynamics and kinetics of complexation.
pH Effects on this compound Chelating Behavior
The chelating behavior of this compound is intrinsically linked to the protonation state of its functional groups, which is directly controlled by the solution's pH. The molecular structure of this compound, derived from 2-hydroxybenzoic acid, features several key functional groups that can participate in metal ion coordination: a phenolic hydroxyl group, a carboxylic acid group, and the nitrogen atoms of the azo linkage.
Functional Group Ionisation:
The sulfonic acid group (-SO₃H) is strongly acidic and remains deprotonated (-SO₃⁻) across a wide range of pH values.
The carboxylic acid group (-COOH) typically has a pKa around 3-4. In acidic conditions (pH < 3), it is predominantly protonated, while in neutral to alkaline conditions (pH > 3), it deprotonates to form a carboxylate anion (-COO⁻).
The phenolic hydroxyl group (-OH), crucial for chelation in many mordant dyes, typically has a pKa around 9-10. It remains protonated in acidic and neutral solutions but deprotonates to a phenoxide anion (-O⁻) in alkaline conditions.
pH-Dependent Chelation: Metal ion complexation often involves coordination with electron-rich sites, such as deprotonated hydroxyl groups and carboxylate anions. The phenolic hydroxyl group, upon deprotonation to the phenoxide form, becomes a strong Lewis base, readily coordinating with Lewis acidic metal ions. The azo nitrogen atoms can also act as coordination sites.
At low pH (< 3) , both the carboxylic acid and phenolic hydroxyl groups are likely protonated, limiting the availability of strong chelating sites. Metal complexation may be weak or involve coordination primarily through the azo nitrogen atoms.
In the neutral to mildly acidic pH range (3-7) , the carboxylic acid group deprotonates, providing a carboxylate site for coordination. The phenolic hydroxyl group remains largely protonated.
As the pH increases into the alkaline range (pH > 7-9) , the phenolic hydroxyl group begins to deprotonate, forming the phenoxide ion. This deprotonated hydroxyl group significantly enhances the dye's chelating ability, leading to stronger and more stable complex formation with metal ions. Optimal complexation is generally observed at pH values where the most effective chelating groups are deprotonated ellistextiles.comresearchgate.netconicet.gov.armdpi.com.
Table 1: Illustrative Influence of pH on this compound Protonation State and Chelating Potential
| pH Range | Dominant Protonation State of Phenolic -OH | Dominant Protonation State of -COOH | Dominant Protonation State of -SO₃H | Primary Chelating Groups Available | Expected Metal Complexation Strength |
| < 3 | Protonated (-OH) | Protonated (-COOH) | Deprotonated (-SO₃⁻) | Azo N, possibly -COO⁻ | Low to Moderate |
| 3-7 | Protonated (-OH) | Deprotonated (-COO⁻) | Deprotonated (-SO₃⁻) | -COO⁻, Azo N | Moderate to High |
| 7-9 | Partially Deprotonated (-O⁻ / -OH) | Deprotonated (-COO⁻) | Deprotonated (-SO₃⁻) | -COO⁻, -O⁻, Azo N | High |
| > 9 | Predominantly Deprotonated (-O⁻) | Deprotonated (-COO⁻) | Deprotonated (-SO₃⁻) | -O⁻, -COO⁻, Azo N | Very High |
Ionic Strength and Solvent Medium Effects on Complexation Thermodynamics
Beyond pH, the ionic strength of the solution and the nature of the solvent medium are critical parameters influencing the thermodynamics of metal-ligand complex formation.
Ionic Strength Effects:
Activity Coefficients: Ionic strength impacts the activity coefficients of charged species in solution. As ionic strength increases, the electrostatic interactions between ions are shielded by counter-ions, leading to a decrease in their effective concentrations (activities). This phenomenon affects the measured equilibrium constants, or stability constants, of complex formation wordpress.comchemguide.co.ukiupac.org. Generally, stability constants are reported at a specific ionic strength or extrapolated to zero ionic strength to ensure comparability.
Dye Adsorption: In the context of dyeing, increased ionic strength can sometimes promote dye adsorption onto textile fibers. This can occur through mechanisms such as reducing electrostatic repulsion between dye molecules or between the dye and the fiber surface, indirectly influencing the observed complexation equilibrium researchgate.net.
Solvent Medium Effects:
Solvation and Ligand Exchange: The solvent medium plays a crucial role in solvating both the free metal ions and the dye ligands. The nature of the solvent (e.g., its polarity, dielectric constant, and coordinating ability) influences the stability of these species. Solvent molecules often compete with the dye ligand for coordination sites on the metal ion chemguide.co.uk.
Thermodynamic Contributions: The solvent medium directly impacts the enthalpy (ΔH) and entropy (ΔS) components of the complexation reaction. For example, if solvent molecules are displaced from the metal ion's coordination sphere upon dye binding, this can contribute positively to the entropy change. The polarity of the solvent also affects the strength of electrostatic interactions within the complex.
Complex Stability: Less polar solvents or mixed solvent systems may alter the solubility and solvation of the dye and metal ion, potentially leading to different complex stabilities compared to aqueous solutions.
Table 2: Conceptual Influence of Ionic Strength on Stability Constants (Illustrative)
| Ionic Strength (I) | Typical Activity Coefficient of Metal Ion | Typical Activity Coefficient of Ligand | Typical Activity Coefficient of Complex | Influence on Apparent Stability Constant (K) | Influence on Log K |
| Low (e.g., 0.01 M) | ~1.0 | ~1.0 | ~1.0 | Ideal behavior, Kideal | log Kideal |
| Medium (e.g., 0.1 M) | < 1.0 | < 1.0 | < 1.0 | May increase or decrease depending on charge | log Kmedium |
| High (e.g., 1.0 M) | Significantly < 1.0 | Significantly < 1.0 | Significantly < 1.0 | More pronounced effect, Khigh | log Khigh |
Note: This table illustrates the general principle that ionic strength affects the activity of species, influencing the observed stability constants. The specific trend for this compound would depend on the charges of the metal ion and the resulting dye-metal complex, as well as the specific metal ion involved.
Compound List:
this compound
Metal Ions (e.g., Aluminum (Al³⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), Chromium (Cr³⁺), Tin (Sn²⁺/Sn⁴⁺) - commonly used mordants)
Interaction of Mordant Yellow 66 with Polymeric and Advanced Material Substrates
Adsorption Kinetics and Thermodynamics on Textile Fibers
Understanding how Mordant Yellow 66 adsorbs onto textile fibers is crucial for optimizing dyeing processes. This involves studying the rate at which the dye binds to the fiber (kinetics) and the energy changes associated with this process (thermodynamics).
Isotherm Models (e.g., Langmuir, Freundlich) for Dye-Fiber Adsorption
Adsorption isotherms describe the distribution of the dye between the dye bath and the fiber at equilibrium. The Langmuir isotherm model posits that adsorption occurs on a homogeneous surface with a finite number of identical sites, leading to a monolayer of dye molecules. The Freundlich isotherm, conversely, accounts for adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies scielo.org.zaaustinpublishinggroup.comresearchgate.netcore.ac.ukscienceworldjournal.orgresearchgate.net.
Research on various dyes, including those in the mordant class, often shows that adsorption data can be well-fitted by both Langmuir and Freundlich models, indicating complex interactions. For instance, studies on reactive dyes have shown close matching to the Langmuir isotherm (R² > 0.98) compared to the Freundlich isotherm (R² > 0.92), suggesting a strong tendency for monolayer formation researchgate.nettlr-journal.com. Similarly, the adsorption of textile dyes on activated carbon has been found to be best described by the Fritz-Schlunder model, implying heterogeneous, multi-layer adsorption core.ac.uk. While specific data for this compound are not universally detailed across all studies, the general behavior of mordant dyes suggests that both models can offer insights into the adsorption process, with the specific fit depending on the fiber type and mordanting conditions scielo.org.zaaustinpublishinggroup.com.
Kinetic Models (e.g., Pseudo-First Order, Pseudo-Second Order) for Dye Uptake
Kinetic models help elucidate the mechanism and rate-limiting steps of dye adsorption. The pseudo-first-order (PFO) model typically describes adsorption where the rate-limiting step is diffusion, often occurring in the initial stages scielo.org.zaresearchgate.net. The pseudo-second-order (PSO) model, on the other hand, suggests that the rate-limiting step is chemisorption, involving valence forces or electron sharing between the dye and the fiber surface scielo.org.zaresearchgate.netcore.ac.ukscienceworldjournal.orgresearchgate.nettlr-journal.comresearchgate.net.
Studies on various dyeing processes, including those involving mordant dyes, frequently indicate that the pseudo-second-order model provides a better fit for the experimental data, suggesting that chemisorption plays a significant role in the dye-fiber complex formation scielo.org.zaresearchgate.netcore.ac.ukresearchgate.nettlr-journal.comresearchgate.net. For example, the adsorption kinetics of reactive dyes on chitosan-treated cotton fabric closely matched the PSO model (R² > 0.99) researchgate.nettlr-journal.com. Similarly, the adsorption of textile dyes on activated carbon was best described by the PSO model, indicating that chemisorption is the rate-limiting process core.ac.uk. In contrast, some studies on mordanted wool with natural dyes found that post-mordanting followed a PFO model, indicating physisorption, while simultaneous and post-mordanting methods followed PSO, indicating chemisorption scielo.org.za.
Surface Chemistry and Interfacial Phenomena in this compound Dyeing
The interaction between this compound and textile substrates involves changes at the molecular and morphological levels, which can be probed using various spectroscopic and microscopic techniques.
Spectroscopic Probing of Dye-Fiber Interface (e.g., Infrared Spectroscopy for Bond Characterization)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing the chemical bonds formed at the dye-fiber interface. By analyzing the shifts and appearance of characteristic absorption bands, researchers can infer the nature of interactions, such as hydrogen bonding, van der Waals forces, and coordinate covalent bonds formed between the dye, mordant, and fiber austinpublishinggroup.commdpi.comd-nb.infojchemlett.comresearchgate.netnih.govmdpi.comtandfonline.com.
FTIR analysis of dyed and mordanted fabrics often reveals changes in the spectra compared to the untreated fibers. For instance, studies on natural dyes and mordants have shown shifts in peaks corresponding to hydroxyl (-OH), amino (-NH), and carbonyl (C=O) groups, indicating the formation of new bonds and complexes mdpi.comd-nb.infojchemlett.comresearchgate.netnih.govmdpi.comtandfonline.com. The effective linkage between yarn, mordant, and dye molecules can lead to the removal or alteration of specific peaks, confirming the bonding researchgate.net. The presence of metal mordants, in particular, facilitates the formation of ternary complexes between the metal ion, the dye molecule, and the fiber's functional groups (e.g., -OH, -NH, C=O), which is often evidenced by FTIR spectral changes jchemlett.comtandfonline.com.
Surface Morphological Changes Induced by Dyeing Process (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) provides high-resolution images of the fiber surface, allowing for the visualization of morphological changes induced by the dyeing and mordanting processes. SEM can reveal alterations in fiber structure, such as surface smoothness, the presence of deposits, or changes in cuticle morphology, which can impact dye uptake and fastness core.ac.ukmdpi.comnih.govmdpi.comworlddyevariety.commdpi.com.
SEM images of dyed and mordanted fibers often show evidence of dye aggregation or deposition on the fiber surface, particularly when mordants are used. Studies on various dyeing processes have demonstrated that mordants can influence the surface morphology, sometimes leading to increased roughness or the formation of a more complex surface structure that enhances dye binding nih.govmdpi.commdpi.com. For example, SEM analysis of wool fibers treated with enzymes and bentonite (B74815) nanoclay showed that variations in concentration influenced surface morphology, with optimal treatments promoting better dyeability nih.gov. Similarly, SEM micrographs of dyed organic cotton fibers confirmed dye adsorption on the fiber surface after staining mdpi.com.
Development and Evaluation of Advanced Mordanting Strategies
The traditional use of metal salts as mordants, while effective, raises environmental concerns due to potential heavy metal pollution in wastewater mdpi.comnih.gov. Consequently, research is exploring advanced and eco-friendly mordanting strategies, including the use of biomordants and optimized chemical mordanting techniques.
Biomordants, derived from natural sources like plant extracts (e.g., tannins), are gaining attention as sustainable alternatives to metallic mordants mdpi.comnih.govresearchgate.net. These compounds, rich in phenolic groups, can form hydrogen bonds and cross-links with dyes and fibers, improving color strength and fastness properties researchgate.netmdpi.comnih.govresearchgate.net. Studies have shown that biomordants can yield results comparable to conventional metallic mordants in terms of color and fastness mdpi.comresearchgate.net.
Advanced chemical mordanting strategies may involve optimizing the concentration, application method (pre-mordanting, simultaneous mordanting, post-mordanting), or combining mordants with other treatments like enzymatic modifications. For instance, combining microbial transglutaminase (m-TGase) with alum or bentonite nanoclay has been investigated to improve wool's dyeability and fastness properties with natural dyes nih.govmdpi.com. These approaches aim to enhance dye uptake, achieve deeper shades, and improve fastness ratings while minimizing environmental impact jchemlett.comtandfonline.commdpi.comnih.gov. The choice of mordant and application method significantly influences the final colorimetric properties and fastness of the dyed fabric tandfonline.comresearchgate.netresearchgate.net.
Optimization of Metallic Mordant Application Parameters (e.g., concentration, temperature, pH)
The effectiveness of metallic mordants in achieving desired color outcomes with this compound is highly dependent on carefully controlled application parameters. Research into mordant dyeing, in general, highlights that varying concentrations of metallic salts like copper sulfate (B86663), stannous chloride, and ferrous sulfate can lead to significant improvements in color strength and fastness properties sci-hub.seijsrp.org. For instance, studies on other mordant dyes indicate that optimized concentrations of mordants such as aluminum acetate (B1210297) and iron sulfate are critical for achieving uniform color distribution and enhanced color strength mdpi.com.
While specific optimization data for this compound with metallic mordants are not extensively detailed in the provided search results, general principles from mordant dyeing suggest that:
Studies on other yellow dyes have shown that mordant type significantly impacts lightfastness, with chrome, copper, and iron mordants generally offering better stability than tin or alum mordants unl.edu. This suggests that for this compound, the selection of metallic mordant and its application parameters would be critical for achieving desired performance characteristics.
Bio-based Mordants: Extraction, Chemical Characterization, and Dyeing Performance
Bio-mordants, derived from natural sources like plant extracts, are gaining traction as eco-friendly alternatives to traditional metallic mordants acs.orgnih.govmdpi.comscribd.com. These bio-mordants, often rich in tannins and other phenolic compounds, can form complexes with dyes and fibers, thereby improving color yield and fastness properties nih.govscribd.comicrc.ac.irresearchgate.net.
Research on bio-mordants such as those from banana flower bracts, myrobalan (Terminalia chebula), gallnut, and tea leaves demonstrates their potential in natural dyeing tandfonline.comacs.orgnih.govicrc.ac.irresearchgate.netjetir.orgtandfonline.com. For example:
While specific studies detailing the use of this compound with bio-mordants are not explicitly found in the provided snippets, the general trend suggests that bio-mordants can effectively enhance the dyeing performance of various natural and synthetic dyes, including mordant dyes.
Synergistic Effects of Mixed Mordant Systems and Pre-treatment Methodologies
The combination of different mordants, or the application of pre-treatment methodologies, can lead to synergistic effects that further improve dyeing outcomes.
The application of these principles to this compound would likely involve exploring combinations of metallic and bio-mordants, or optimizing pre-treatment steps to maximize dye-fiber interaction and achieve superior coloristic and fastness properties.
Integration of this compound in Functionalized Materials
This compound, as a dye capable of forming stable metal complexes, holds potential for integration into functionalized materials beyond traditional textile dyeing. Its chromophoric properties and affinity for metal ions can be leveraged in advanced material applications.
Dye-Polymer Composites for Enhanced Performance and Durability
Incorporating dyes into polymer matrices to create dye-polymer composites can lead to materials with enhanced performance characteristics, such as improved durability, color fastness, and novel functionalities.
The integration of this compound into polymer composites could involve its use as a colorant within polymer matrices, potentially leveraging its mordant properties to improve its stability and binding within the composite structure. This could lead to colored plastics, coatings, or films with enhanced color durability.
This compound as a Component in Responsive or Sensing Materials
The ability of this compound to form complexes with metal ions, and its characteristic color changes in response to pH or chemical environments (as noted in its properties worlddyevariety.com), suggests potential applications in responsive or sensing materials.
Further research would be needed to explore how this compound's specific chemical structure and metal-binding capabilities can be harnessed for responsive or sensing applications, potentially by immobilizing it within polymer matrices or integrating it into electrochemical sensor platforms.
Compound List:
Environmental Fate and Degradation Studies of Mordant Yellow 66 in Aqueous Systems
Comprehensive Analysis of Degradation Products and Environmental Ecotoxicology
Identification and Characterization of Intermediate Metabolites
The identification and characterization of intermediate metabolites formed during the degradation of Mordant Yellow 66 in aqueous systems are crucial for understanding its environmental fate. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are widely employed to elucidate the complex breakdown pathways of azo dyes plos.org. These advanced analytical methods allow for the separation, detection, and structural elucidation of various organic compounds, including potential intermediate metabolites, present in treated wastewater plos.orgmdpi.com.
In the general degradation of azo dyes, the primary step often involves the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions. This process yields aromatic amines, which are typically colorless but can be toxic or mutagenic wur.nlresearchgate.net. For instance, studies on similar sulfonated azo dyes, such as Mordant Yellow 10, have identified intermediate aromatic amines like 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA) researchgate.net. Subsequent aerobic treatment is then required for the further degradation and mineralization of these aromatic amine intermediates wur.nlresearchgate.net. While direct identification of this compound metabolites using LC-MS is not explicitly detailed in the provided literature, the application of these techniques is standard for tracing such degradation pathways in related dye compounds plos.orgufsc.br.
Table 1: Analytical Techniques and General Degradation Products of Azo Dyes
| Analytical Technique | Purpose | General Intermediate Products (Examples from similar dyes) | Potential Environmental Concerns of Intermediates |
| LC-MS/MS | Identification and quantification of metabolites in aqueous systems | Aromatic amines (e.g., anilines, benzidines, toluidines) | Toxicity, mutagenicity, carcinogenicity |
| UV-Vis Spectroscopy | Monitoring color change and concentration of dye | N/A (monitors parent dye and decolorized products) | N/A |
| FTIR Spectroscopy | Characterization of functional groups in degradation products | N/A (characterizes chemical structure) | N/A |
Biodegradability and Ecotoxicological Assessment of Residual Compounds
Azo dyes, including mordant dyes, are generally considered recalcitrant to biodegradation under conventional aerobic wastewater treatment conditions pantareiwater.com. Their complex molecular structures often resist microbial breakdown, leading to their persistence in aquatic environments researchgate.net. The complete biodegradation of sulfonated azo dyes typically necessitates a sequential anaerobic and aerobic treatment strategy wur.nlresearchgate.netpantareiwater.com. Anaerobic conditions facilitate the reductive cleavage of the azo bond, producing aromatic amines. These amines are then subject to aerobic degradation, although specific microbial communities may be required for the efficient breakdown of certain sulfonated aromatic amines wur.nlresearchgate.net. For example, the biodegradation of Mordant Yellow 10 demonstrated that while one intermediate (5-ASA) was readily degraded aerobically, another (sulfanilic acid) required bioaugmentation with specific degrading bacteria researchgate.net.
The ecotoxicological assessment of residual compounds, including the parent dye and its degradation intermediates, is of significant environmental concern. While some findings suggest that mordant dyes may not pose an immediate threat to aquatic life, their metabolites, particularly those containing aniline, benzidine, or toluidine moieties, can exhibit toxicity or potential toxicity to aquatic organisms mst.dk. Azo dyes, in general, can be toxic, mutagenic, and carcinogenic to aquatic life, affecting growth, reproduction, and survival researchgate.net. The release of untreated or inadequately treated dye effluents into water bodies can lead to reduced sunlight penetration, impacting photosynthesis, and can cause imbalances in aquatic ecosystems due to decreased dissolved oxygen levels researchgate.netrsc.orgmdpi.com. Furthermore, aromatic amines, formed as breakdown products of azo dyes, are often associated with significant health hazards, including carcinogenicity mst.dkmdpi.com. Therefore, understanding the biodegradability and potential ecotoxicity of this compound and its transformation products is vital for assessing and mitigating its environmental impact.
Compound List:
this compound
5-aminosalicylic acid (5-ASA) (Example intermediate from similar dyes)
Sulfanilic acid (SA) (Example intermediate from similar dyes)
Anilines (General class of metabolites)
Benzidines (General class of metabolites)
Toluidines (General class of metabolites)
Advanced Analytical Methodologies for Mordant Yellow 66 Quantification and Characterization in Complex Matrices
Quantitative Spectrophotometric Methods for Trace Analysis and Reaction Monitoring
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are foundational for dye analysis due to their relative simplicity, cost-effectiveness, and ability to provide quantitative data. For trace analysis and reaction monitoring of Mordant Yellow 66, spectrophotometric techniques rely on the dye's inherent chromophore, which absorbs light in the visible region.
Quantitative spectrophotometric methods typically involve establishing a calibration curve by measuring the absorbance of known concentrations of this compound at its maximum absorption wavelength (λ_max). Beer-Lambert's Law (A = εbc) forms the basis for quantification, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration. While direct spectrophotometric determination is straightforward, complex matrices can lead to spectral interferences from other absorbing species. To mitigate this, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate and pre-concentrate the dye.
Spectrophotometry is also valuable for monitoring the kinetics of reactions involving this compound, such as its synthesis, degradation, or complexation with metal ions during mordanting processes. By tracking changes in absorbance over time at specific wavelengths, researchers can gain insights into reaction rates and mechanisms. For instance, studies on other azo dyes have utilized spectrophotometry to monitor redox reactions or oxidation by reagents like potassium permanganate, observing shifts in λ_max and changes in absorbance intensity. The specificity of UV-Vis can be enhanced by using diode array detectors (DAD), which acquire full spectra across a range of wavelengths, allowing for peak purity assessments and the potential to resolve co-eluting species in conjunction with chromatographic separation.
Chromatographic Separation and Detection Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and resolving potential structural isomers. These methods exploit differences in the physical and chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dyes like this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobicity of the dye molecules. This compound, being an azo dye, typically possesses functional groups that influence its retention time, such as sulfonic acid groups which can decrease retention time.
HPLC can be coupled with various detectors, including UV-Vis detectors (often as Diode Array Detectors - DAD) and mass spectrometers (MS).
HPLC-UV/Vis/DAD: This combination provides both separation and spectral information. DAD allows for the acquisition of full UV-Vis spectra for each eluting peak, aiding in peak identification and purity assessment by comparing the spectra of sample peaks to reference spectra. This is crucial for identifying this compound and distinguishing it from other dyes or impurities.
HPLC-MS: Coupling HPLC with Mass Spectrometry offers enhanced sensitivity and specificity. The mass spectrometer provides molecular weight information, which is critical for confirming the identity of this compound. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are commonly used for azo dyes. ESI is particularly suitable for polar and ionic compounds like many sulfonated azo dyes, often operating in negative ion mode for anionic dyes.
HPLC is highly effective for assessing the purity of this compound by separating it from synthesis by-products or degradation products. Furthermore, it can resolve structural isomers that might have similar UV-Vis spectra but different retention times, a common challenge with azo dyes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself is not typically volatile enough for direct GC-MS analysis, this technique is invaluable for identifying and quantifying its volatile degradation products. Azo dyes can degrade under various conditions (e.g., chemical, biological, photochemical), yielding smaller, often aromatic amine or other volatile compounds.
To analyze these degradation products using GC-MS, derivatization is often required to increase their volatility and thermal stability. For example, the analysis of indigo (B80030) dye degradation products involved derivatization with m-(trifluoromethyl)-phenyltrimethylammonium hydroxide (B78521) (TMTFTH) prior to GC-MS analysis. By identifying these degradation products, researchers can infer information about the stability of this compound under specific environmental or processing conditions.
Advanced Hyphenated Techniques for Comprehensive Mixture Characterization
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of advanced detectors, providing comprehensive characterization of complex samples.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both quantification and structural elucidation of dyes like this compound in complex matrices. LC-MS/MS provides enhanced selectivity and sensitivity compared to single-stage MS. In this technique, the eluted analyte from the LC is first detected by a mass spectrometer (MS1), then a specific ion of interest (precursor ion) is selected and fragmented. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2).
This process, often employing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), allows for highly specific detection and quantification, minimizing matrix effects and improving accuracy, even at trace levels. LC-MS/MS is particularly useful for confirming the structure of this compound by analyzing its fragmentation patterns, which can reveal information about its molecular substructure. This is critical for distinguishing it from isobaric compounds or confirming its identity when dealing with complex mixtures or degradation pathways. For instance, studies on other azo dyes have used LC-MS/MS to identify characteristic cleavage products from the azo bond or other functional groups.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Metal Content Analysis in Dyeing Baths
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a technique used to determine the elemental composition of a sample. In the context of this compound, ICP-AES is primarily employed to analyze the metal content in dyeing baths or on dyed materials. Mordant dyes, by definition, require a mordant, which is typically a metal salt, to form a stable complex with the dye and the fiber, thereby fixing the color and improving its fastness properties.
ICP-AES can quantify the concentration of various metal ions (e.g., aluminum, chromium, copper, iron, tin) that might be used as mordants in the dyeing process involving this compound. By analyzing the metal content in dyeing baths, researchers can optimize mordanting conditions, understand dye-fiber interactions, and assess the efficiency of metal uptake by the fabric. This is crucial for both process control and understanding the final properties of the dyed material.
Q & A
Q. What are the standard laboratory synthesis protocols for Mordant Yellow 66, and how are impurities controlled?
this compound is typically synthesized via diazotization and coupling reactions under controlled pH (4–6) and temperature (0–5°C). Characterization involves UV-Vis spectroscopy (λmax ≈ 420 nm) and HPLC with a C18 column for purity assessment. Impurities like unreacted intermediates are minimized by optimizing stoichiometric ratios and reaction time .
Q. How is this compound characterized for structural and functional properties in dye-adsorption studies?
Structural analysis employs FTIR to identify sulfonic acid groups (peaks at 1040 cm<sup>−1</sup>) and XRD for crystallinity. Functional properties, such as adsorption capacity, are tested via batch experiments with parameters like pH (critical below 2), contact time (30–120 min), and adsorbent dosage (0.5–2 g/L). Data is modeled using Langmuir isotherms (R<sup>2</sup> > 0.98) .
Q. What analytical techniques are recommended for quantifying this compound in wastewater matrices?
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is preferred for sensitivity (detection limit ≈ 0.1 mg/L). Sample pretreatment includes filtration (0.45 μm membrane) and acidification (pH 2) to prevent dye degradation. Calibration curves are validated using spiked recovery tests (85–110% recovery) .
Advanced Research Questions
Q. How do competing ions and organic matter influence the adsorption efficiency of this compound on novel adsorbents like MnO2?
Competing anions (e.g., SO4<sup>2−</sup>, Cl<sup>−</sup>) reduce adsorption via site competition, modeled by Freundlich isotherms (n < 1 indicates unfavorable conditions). Organic matter (e.g., humic acid) forms complexes with MnO2, blocking active sites. Experimental designs should include ion-selectivity tests and TOC analysis to quantify interference .
Q. What mechanistic insights explain pH-dependent adsorption behavior of this compound on metal oxides?
Below pH 2, protonation of MnO2 surface enhances electrostatic attraction with sulfonate groups. At higher pH, deprotonation and repulsion dominate. Kinetic studies (pseudo-second-order models) and zeta potential measurements validate this mechanism. Advanced surface analysis (XPS) identifies binding sites .
Q. How can contradictory data on this compound’s photostability in different studies be reconciled?
Discrepancies arise from light source variability (UV vs. visible light) and matrix effects (presence of mordants like alum vs. Fe<sup>3+</sup>). Controlled replication studies under standardized ISO 105-B02 conditions, with controlled irradiance (42 W/m<sup>2</sup>), are recommended. Statistical tools (ANOVA) assess significance of variables .
Q. What advanced statistical models are suitable for optimizing this compound’s removal efficiency in multi-variable systems?
Response Surface Methodology (RSM) with Box-Behnken design optimizes parameters (pH, adsorbent dose, temperature). Machine learning (e.g., artificial neural networks) predicts non-linear interactions, validated via Akaike Information Criterion (AIC) .
Q. How does this compound’s interaction with natural dyes in historical textiles inform modern conservation science?
SEM-EDX analysis of historical samples reveals alum mordants enhance dye fixation. Comparative studies using accelerated aging tests (85°C, 65% RH) assess degradation pathways. Raman spectroscopy identifies degradation byproducts (e.g., quinones) .
Methodological Guidance for Contradictory Findings
Q. What steps ensure reproducibility in adsorption studies of this compound across laboratories?
Q. How should researchers design experiments to resolve conflicts between batch and column adsorption data?
Batch studies (equilibrium models) may ignore flow dynamics. Column experiments should test breakthrough curves under varying flow rates (2–10 mL/min). Data normalization via bed-depth service time (BDST) models reconciles discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
